molecular formula C9H11F3N2O B12858241 3-(Piperidin-4-yl)-5-(trifluoromethyl)isoxazole

3-(Piperidin-4-yl)-5-(trifluoromethyl)isoxazole

Cat. No.: B12858241
M. Wt: 220.19 g/mol
InChI Key: VGJMPQHDEXSBEM-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)-5-(trifluoromethyl)isoxazole is a high-value chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound integrates two privileged pharmacophores: the isoxazole ring and the piperidine moiety, further enhanced by a metabolically stable trifluoromethyl group. The trifluoromethyl-isoxazole scaffold is recognized as an essential heterocyclic system in pharmaceutical development, with nearly two dozen FDA-approved drugs containing this motif . Its synthetic utility is well-established, particularly through regioselective [3+2] cycloaddition strategies that allow for the creation of complex, functionalized derivatives on a multigram scale . The primary research value of this compound lies in its application as a versatile synthetic intermediate for constructing novel bioactive molecules. The piperidin-4-yl group serves as a conformationally constrained amine, facilitating interactions with biological targets and improving pharmacokinetic properties. This makes the compound particularly useful in the design of potential anticancer agents , immunomodulators , and Toll-like receptor 7 (TLR7) agonists . For instance, recent studies on 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amines, which share a similar trifluoromethyl-isoxazole core, have demonstrated potent and selective agonistic activity on TLR7, indicating significant potential in immunology and oncology research . Furthermore, isoxazole derivatives are extensively investigated for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects . This product is offered for research and development purposes only. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C9H11F3N2O

Molecular Weight

220.19 g/mol

IUPAC Name

3-piperidin-4-yl-5-(trifluoromethyl)-1,2-oxazole

InChI

InChI=1S/C9H11F3N2O/c10-9(11,12)8-5-7(14-15-8)6-1-3-13-4-2-6/h5-6,13H,1-4H2

InChI Key

VGJMPQHDEXSBEM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NOC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yl)-5-(trifluoromethyl)isoxazole typically involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. The yields of the target product can range from 55% to 92%, depending on the specific reaction conditions and reagents used .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yields and purity of the product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yl)-5-(trifluoromethyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different isoxazole derivatives, while substitution reactions can introduce new functional groups to the compound.

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)-5-(trifluoromethyl)isoxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to interact with biological membranes and proteins effectively. The piperidine ring can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Isoxazole Substituents

Key Compounds :
  • CMPI (3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole): Structural Differences: Replaces the trifluoromethyl group with a chlorophenyl-pyrazole moiety. Mechanistic Insight: Binds to a distinct site compared to NS9283, another nAChR PAM, highlighting the role of substituent positioning in receptor subtype selectivity .
  • 3-Methyl-5-(piperidin-4-yl)isoxazole Hydrochloride: Structural Differences: Lacks the trifluoromethyl group, substituted with a methyl group.
Table 1: Substituent Effects on Receptor Binding
Compound Substituents Key Biological Targets Affinity/Potency Reference
3-(Piperidin-4-yl)-5-(CF₃)isoxazole CF₃, piperidine nAChRs, 5-HT receptors (hypothesized) Under investigation [1], [4]
CMPI Chlorophenyl-pyrazole, piperidine (α4)3(β2)2 nAChR High selectivity [2], [5]
3-Methyl-5-(piperidin-4-yl)isoxazole Methyl, piperidine Not reported Likely lower than CF₃ analog [12]

Analogues with Modified Linker Lengths

Key Findings :
  • Benzo[d]isoxazole Derivatives (e.g., 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole): Structural Differences: Incorporates a fused benzene ring and fluorine atom. Biological Activity: Demonstrates high affinity for D2, 5-HT1A, and 5-HT2A receptors. Elongating the linker from three to four carbons improved D2/5-HT1A binding but reduced 5-HT2A affinity .
Table 2: Linker Length Impact on Receptor Affinity
Compound Linker Length D2 Receptor (Ki) 5-HT1A (Ki) 5-HT2A (Ki) Reference
9c (Three-carbon linker) 3 carbons 12 nM 8 nM 15 nM [1]
9d (Four-carbon linker) 4 carbons 6 nM 4 nM 25 nM [1]

Analogues with Heterocyclic Variations

Key Compounds :
  • 3-(4-Bromophenyl)-5-(5-(trifluoromethoxy)pyridin-2-yl)isoxazole (5f) :

    • Structural Differences : Substituted with bromophenyl and trifluoromethoxy-pyridine groups.
    • Synthesis : Prepared via cyclocondensation, yielding 224 mg (80%) without purification, suggesting robust synthetic accessibility .
    • Implications : The bromophenyl group may enhance π-π stacking in receptor binding compared to the piperidine moiety .
  • 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole Derivatives (e.g., 3z) :

    • Structural Differences : Replaces isoxazole with 1,2,4-oxadiazole.
    • Activity : Retains high yields (99%) in synthesis but may exhibit altered pharmacokinetics due to oxadiazole’s polarity .

Role of Trifluoromethyl Group

  • Metabolic Stability: The trifluoromethyl group in 3-(Piperidin-4-yl)-5-(trifluoromethyl)isoxazole likely enhances resistance to oxidative metabolism compared to non-fluorinated analogues like 3-methyl-5-(piperidin-4-yl)isoxazole .
  • Binding Affinity : Trifluoromethyl’s electronegativity may strengthen hydrophobic interactions with receptor pockets, as seen in COX-2 inhibitors like celecoxib derivatives .

Biological Activity

3-(Piperidin-4-yl)-5-(trifluoromethyl)isoxazole is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a piperidine ring, an isoxazole ring, and a trifluoromethyl group. These structural components contribute to its chemical reactivity and biological activity:

Property Value
Molecular Formula C8H10F3N2O
Molecular Weight 202.18 g/mol
IUPAC Name This compound
CAS Number [not specified]

Synthesis

The synthesis of this compound typically involves multi-step reactions. Common methods include:

  • Formation of the isoxazole ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Substitution reactions : The trifluoromethyl group can be introduced via nucleophilic substitution methods.

The choice of reagents and reaction conditions significantly influences the yield and purity of the final product.

Antibacterial and Antifungal Properties

Preliminary studies have suggested that this compound exhibits notable antibacterial and antifungal properties. In vitro assays have demonstrated its efficacy against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These findings indicate a potential therapeutic application in treating infections caused by resistant strains.

The mechanism behind the biological activity of this compound is thought to involve interactions with specific molecular targets within microbial cells. The trifluoromethyl group enhances lipophilicity, allowing better penetration through biological membranes.

Study on TLR7 Agonist Activity

A study evaluated the agonist activity of compounds related to isoxazole derivatives on the HEK293 cell line cotransfected with the hTLR7 gene. The results showed that certain derivatives exhibited significant agonist activity with EC50 values ranging from 7.8 to 25.3 μM. This suggests that modifications on the piperidine ring can enhance biological activity .

Cytokine Secretion Induction

Further investigations into cytokine secretion revealed that compounds derived from similar scaffolds induced the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α in human peripheral blood mononuclear cells (PBMCs). This indicates a potential role in modulating immune responses .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other compounds in the isoxazole class:

Compound Activity EC50 (μM)
This compoundAntibacterial, TLR7 Agonist21.4
Isoxazolo[5,4-d]pyrimidine derivativesTLR7 Agonist16.4 - 25.3
Benzoylpiperidine derivativesAnticancerIC50: 7.9 - 92

This table illustrates that while this compound shows promising activity, other derivatives may exhibit superior potency in specific assays.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 3-(Piperidin-4-yl)-5-(trifluoromethyl)isoxazole, and how do reaction conditions influence yield and purity?

  • Answer : The synthesis of trifluoromethyl-substituted isoxazoles often employs cyclocondensation reactions using β-nitroenones or chalcones as precursors. For example, a metal-free method using CF3_3SO2_2Na as the –CF3_3 source and tBuONO as an oxidant achieved high yields (e.g., 99% for a related compound) under mild conditions (50°C in DME) . Flash column chromatography (e.g., SiO2_2, hexane:ethyl acetate gradients) is critical for purification, ensuring >97% enantiomeric excess in chiral derivatives . Key factors include solvent choice, temperature control, and stoichiometric ratios of reagents to minimize side reactions.

Q. How can structural characterization of this compound be optimized using spectroscopic and computational methods?

  • Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential for confirming regiochemistry and fluorine substitution. For example, ¹⁹F NMR can distinguish trifluoromethyl environments . FTIR identifies functional groups (e.g., isoxazole C=N stretching at ~1600 cm⁻¹), while HRMS validates molecular mass. Computational tools like DFT (density functional theory) aid in predicting electronic properties and verifying experimental data (e.g., Hirshfeld surface analysis for crystal packing interactions) .

Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial or anticancer activity?

  • Answer : Standard protocols include:

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., MIC determination) .
  • Anticancer : MTT assays on cell lines (e.g., MCF-7 for breast cancer). Derivatives with –CF3_3 groups showed IC50_{50} values as low as 2.63 μM, 8-fold more potent than non-fluorinated analogs .
    • Controls : Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) and solvent-only blanks.

Advanced Research Questions

Q. How does the trifluoromethyl group influence binding affinity in enzyme inhibition studies?

  • Answer : The –CF3_3 group enhances hydrophobicity and electron-withdrawing effects, improving interactions with enzyme active sites. For example, 3-(4-chlorophenyl)isoxazole derivatives with –CF3_3 showed uncompetitive inhibition of glutathione reductase (GR) with Ki_i = 0.011 μM, compared to non-fluorinated analogs (Ki_i > 0.1 μM) . Molecular docking reveals –CF3_3 stabilizes π-π stacking or hydrogen bonds in catalytic pockets .

Q. What strategies address contradictions in biological activity data across structurally similar analogs?

  • Answer : Discrepancies (e.g., varying IC50_{50} values) may arise from substituent positioning or assay conditions. Mitigation steps:

  • SAR Analysis : Compare analogs (e.g., 3- vs. 5-substituted isoxazoles) to identify critical pharmacophores.
  • Assay Standardization : Use identical cell lines/passage numbers and enzyme batches. For instance, GR inhibition by 5-(4-fluorophenyl)isoxazole (IC50_{50} = 0.112 mM) vs. 3-(4-fluorophenyl)isoxazole (IC50_{50} = 0.126 mM) highlights positional sensitivity .
  • Meta-Analysis : Cross-reference data from multiple studies (e.g., antimicrobial vs. anticancer screens) .

Q. Can this compound serve as a radiotracer for imaging studies, and what labeling methods are feasible?

  • Answer : Yes, via isotopic labeling (e.g., 11^{11}C) at the piperidine or isoxazole moiety. A celecoxib analog with 11^{11}C-methylsulfonyl groups was synthesized for COX-2 imaging, demonstrating the feasibility of similar strategies for in vivo tracking . Key steps:

  • Radiosynthesis : Use [11^{11}C]CH3_3I in nucleophilic substitution reactions under anhydrous conditions.
  • Validation : Assess radiochemical purity (>95%) via HPLC and in vivo stability in model organisms.

Methodological Considerations

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Answer : Iridium-catalyzed asymmetric amination enables >97% enantiomeric excess (e.g., (S)-5-(1-(but-3-en-2-yl)piperidin-4-yl)-3-(trifluoromethyl)isoxazole) . Chiral auxiliaries (e.g., Evans oxazolidinones) or enzyme-mediated resolutions (e.g., lipases) are alternatives. SFC (supercritical fluid chromatography) is recommended for analyzing enantiopurity .

Q. What computational tools predict the pharmacokinetic and toxicity profiles of this compound?

  • Answer : Use ADMET prediction software (e.g., SwissADME, ProTox-II) to estimate parameters:

  • Lipophilicity : LogP ~2.5 (moderate, suitable for blood-brain barrier penetration).
  • Toxicity : Screen for hepatotoxicity (CYP450 inhibition) and cardiotoxicity (hERG binding). Experimental validation via Ames test (mutagenicity) and acute toxicity in rodents is critical .

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